4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline
Overview
Description
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline is an organic compound that features a pyrrolidine ring substituted with ethoxy and methoxy groups, attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized using a cyclization reaction involving appropriate precursors such as allylamine or 4-methoxybenzylamine.
Substitution Reactions: The ethoxy and methoxy groups are introduced through substitution reactions.
Coupling with Aniline: The final step involves coupling the substituted pyrrolidine with an aniline derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways . For instance, it may inhibit or activate certain enzymes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)benzene: Similar structure but lacks the aniline moiety.
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridine: Contains a pyridine ring instead of an aniline moiety.
Uniqueness
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline is unique due to its specific substitution pattern and the presence of both ethoxy and methoxy groups on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(3-ethoxy-4-methoxypyrrolidin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-17-13-9-15(8-12(13)16-2)11-6-4-10(14)5-7-11/h4-7,12-13H,3,8-9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYRVCWUHFJDOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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